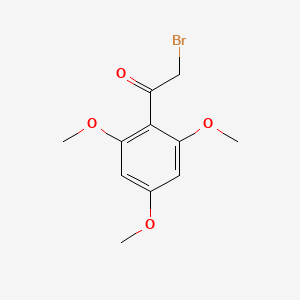

2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone

Descripción general

Descripción

2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone is an organic compound belonging to the class of benzoyl derivatives. It is characterized by the presence of a bromine atom and three methoxy groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone typically involves the bromination of 1-(2,4,6-trimethoxyphenyl)ethanone. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming complex organic molecules.

Common Reagents and Conditions:

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts for Coupling Reactions: Palladium catalysts, ligands.

Major Products:

Substitution Products: Various substituted ethanones.

Oxidation Products: Corresponding ketones.

Reduction Products: Corresponding alcohols.

Coupling Products: Complex organic molecules with extended conjugation.

Aplicaciones Científicas De Investigación

2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

Industry: It is utilized in the development of agrochemicals, dyes, and polymers

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, altering their activity and function .

Comparación Con Compuestos Similares

- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone

- 1-Bromo-2,4,6-trimethoxybenzene

- 1-(2,4,6-Trimethoxyphenyl)ethanone

Comparison:

- 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone vs2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone: Both compounds have similar structures but differ in the position of the methoxy groups, which can influence their reactivity and applications .

- 1-Bromo-2,4,6-trimethoxybenzene: This compound lacks the ethanone group, making it less versatile in certain synthetic applications .

- 1-(2,4,6-Trimethoxyphenyl)ethanone: This compound does not contain the bromine atom, which limits its use in substitution reactions compared to this compound .

Actividad Biológica

2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone is an organic compound notable for its unique structure, which includes a bromine atom and a phenyl group with three methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is with a molecular weight of approximately 289.12 g/mol.

The compound's structure allows for various chemical transformations, making it valuable in organic synthesis. Its reactivity is influenced by the presence of the bromine atom and the methoxy groups, which can affect its interaction with biological targets.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. Studies have shown that compounds related to this structure can inhibit the growth of various fungal strains, suggesting potential applications in treating fungal infections.

Anticancer Properties

The anticancer potential of compounds similar to this compound has been explored extensively. For instance, derivatives have demonstrated antiproliferative activities against several human cancer cell lines. The mechanism of action often involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. In vitro studies have reported IC50 values ranging from low micromolar to single-digit nanomolar concentrations for these compounds .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3e | MCF-7 | 1.7 | Tubulin polymerization disruption |

| 3k | HT-29 | 443 | Induction of apoptosis |

| CA-4 | A549 | 0.075 | Microtubule destabilization |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Antiproliferative Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The most active compounds displayed significant potency against multidrug-resistant cell lines, highlighting their potential as novel anticancer agents .

- Mechanistic Insights : Research demonstrated that certain derivatives induced apoptosis in cancer cells through caspase activation without causing mitochondrial depolarization, indicating a unique pathway for inducing cell death .

- Cytotoxicity Evaluation : In vitro assays on normal human peripheral blood lymphocytes showed that while some derivatives exhibited cytotoxic effects, they were less harmful to non-cancerous cells compared to their effects on cancerous cells. This selectivity is critical for developing safer therapeutic agents .

Propiedades

IUPAC Name |

2-bromo-1-(2,4,6-trimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWODTVPKPLLOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202452 | |

| Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54109-15-8 | |

| Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054109158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2',4',6'-Trimethoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.